molecular formula C18H17N3O3S B2986769 (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one CAS No. 469871-20-3

(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one

Cat. No. B2986769
CAS RN: 469871-20-3
M. Wt: 355.41
InChI Key: UFVSIGBVCBLHLF-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one, also known as HBT, is a thiazolidinone derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline solid that has been synthesized through different methods, and its biological activities have been widely investigated.

Scientific Research Applications

Synthesis and Antimicrobial Properties

Research indicates that thiazole and 2-thioxoimidazolidinone derivatives, including compounds structurally related to (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one, exhibit significant antimicrobial and anticancer properties. These compounds have been synthesized and characterized, showing efficacy against various bacterial strains and cancer cell lines, suggesting their potential as templates for the development of new therapeutic agents (Sherif et al., 2013).

Anticancer Activity

A study on 4-thiazolidinone derivatives demonstrated that these compounds, including analogs similar to the specified compound, possess notable anticancer activities. These findings are critical for the development of novel anticancer agents, highlighting the potential of thiazolidinone scaffolds in cancer treatment research (Al-Mutabagani et al., 2021).

Antimicrobial and Antifungal Applications

Compounds featuring the thiazolidin-4-one core have been synthesized and shown to possess antimicrobial and antifungal activities. This underscores their potential utility in combating infectious diseases caused by bacteria and fungi. The structural attributes of these compounds contribute to their efficacy, making them valuable for further drug development (Shehadi et al., 2022).

Antioxidant Properties

Research into thiazolidin-4-one and hydrazone derivatives has unveiled their antioxidant capabilities, in addition to anti-inflammatory and analgesic properties. This broad spectrum of biological activities makes them intriguing for further exploration in the context of developing therapeutic agents aimed at managing oxidative stress-related conditions (Sharma et al., 2011).

Corrosion Inhibition

Bis-Schiff bases of isatin, which are closely related to the structure of the specified compound, have been studied for their effect on mild steel corrosion inhibition. The findings from these studies suggest potential applications in protecting metals from corrosion, highlighting the versatility of these chemical structures beyond biomedical applications (Ansari & Quraishi, 2014).

properties

IUPAC Name

(2E)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-14-8-6-12(7-9-14)10-16-17(23)20-18(25-16)21-19-11-13-4-2-3-5-15(13)22/h2-9,11,16,22H,10H2,1H3,(H,20,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVSIGBVCBLHLF-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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